molecular formula C12H10N2O B1367315 1-Phenyl-2-(pyrimidin-2-yl)ethanone CAS No. 82820-30-2

1-Phenyl-2-(pyrimidin-2-yl)ethanone

Cat. No. B1367315
CAS RN: 82820-30-2
M. Wt: 198.22 g/mol
InChI Key: LGRNSAZQPNGTBN-UHFFFAOYSA-N
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Description

“1-Phenyl-2-(pyrimidin-2-yl)ethanone” is a chemical compound with the molecular formula C12H10N2O . It has a molecular weight of 198.22 . It is a yellow solid .


Molecular Structure Analysis

The InChI code for “1-Phenyl-2-(pyrimidin-2-yl)ethanone” is 1S/C12H10N2O/c15-11(10-5-2-1-3-6-10)9-12-13-7-4-8-14-12/h1-8H,9H2 .


Physical And Chemical Properties Analysis

“1-Phenyl-2-(pyrimidin-2-yl)ethanone” is a yellow solid . It has a molecular weight of 198.22 .

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

  • Antibacterial Agents : A study by Merugu, Ramesh, and Sreenivasulu (2010) demonstrated the use of 1-Phenyl-2-(pyrimidin-2-yl)ethanone in the microwave-assisted synthesis of piperidine and thiazolidinone derivatives, which were then evaluated for their antibacterial activities (Merugu, Ramesh, & Sreenivasulu, 2010).

Heterocyclic Synthesis and Dye Application

  • Chalcone Dyes : Yuh-Wen Ho and W. Yao (2013) explored the cyclization of 1-Phenyl-2-(pyrimidin-2-yl)ethanone derivatives to produce novel chalcone dyes. These dyes were applied to polyester fibers, creating various hues and demonstrating promising color fastness properties (Ho & Yao, 2013).

Cytotoxicity and Potential Anticancer Agents

  • Cancer Cell Line Studies : Alam et al. (2018) designed and synthesized derivatives of 1-Phenyl-2-(pyrimidin-2-yl)ethanone, evaluating their in vitro cytotoxicity against various human cancer cell lines. Some compounds exhibited moderate to significant cytotoxicity, suggesting potential as anticancer agents (Alam et al., 2018).

Synthesis of Novel Heterocyclic Compounds

  • Novel Pyrimidines and Thiazolidinones : Another study by Merugu, Ramesh, and Sreenivasulu (2010) involved the synthesis of novel pyrimidine and thiazolidinone compounds using 1-Phenyl-2-(pyrimidin-2-yl)ethanone, also highlighting their antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

DNA-Dependent Protein Kinase Inhibitors

  • Cancer Treatment Enhancement : Kashishian et al. (2003) identified a class of protein kinase inhibitors, including a derivative of 1-Phenyl-2-(pyrimidin-2-yl)ethanone, that target the DNA-dependent protein kinase pathway. This pathway is crucial in the repair of DNA double-strand breaks, and the inhibition by these compounds could enhance the effectiveness of existing cancer therapies (Kashishian et al., 2003).

Ultrasound Irradiation in Heterocyclic Synthesis

  • Synthesis of Quinoxaline Derivatives : Abdula, Salman, and Mohammed (2018) used 1-Phenyl-2-(pyrimidin-2-yl)ethanone in the ultrasound-assisted synthesis of quinoxaline derivatives, demonstrating advantages in reaction time and yield compared to conventional methods (Abdula, Salman, & Mohammed, 2018).

Corrosion Inhibition

  • Carbon Steel Protection : Hegazy et al. (2012) evaluated the efficiency of various Schiff bases, including derivatives of 1-Phenyl-2-(pyrimidin-2-yl)ethanone, as corrosion inhibitors for carbon steel in hydrochloric acid. Their findings suggest potential applications in protecting metal surfaces from corrosion (Hegazy et al., 2012).

Safety And Hazards

The safety and hazards of “1-Phenyl-2-(pyrimidin-2-yl)ethanone” are not specified in the resources I found .

properties

IUPAC Name

1-phenyl-2-pyrimidin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-11(10-5-2-1-3-6-10)9-12-13-7-4-8-14-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRNSAZQPNGTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513688
Record name 1-Phenyl-2-(pyrimidin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-(pyrimidin-2-yl)ethanone

CAS RN

82820-30-2
Record name 1-Phenyl-2-(pyrimidin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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